BenchChemオンラインストアへようこそ!

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

Lipophilicity Drug-likeness ADME

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1375184-09-0) is a synthetic small molecule (C₁₄H₁₆N₂O₅, MW 292.29 g/mol) belonging to the 1,2,4-oxadiazole class, featuring a 3-(3,4-dimethoxyphenyl) substituent and an ethyl acetate side chain at the 5-position. It is primarily supplied as a heterocyclic building block for research and further manufacturing, with a typical commercial purity of 95%.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 1375184-09-0
Cat. No. B1430184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate
CAS1375184-09-0
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C14H16N2O5/c1-4-20-13(17)8-12-15-14(16-21-12)9-5-6-10(18-2)11(7-9)19-3/h5-7H,4,8H2,1-3H3
InChIKeyGHGJDGOOIRMDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1375184-09-0): A 1,2,4-Oxadiazole Heterocyclic Building Block for Medicinal Chemistry Procurement


Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1375184-09-0) is a synthetic small molecule (C₁₄H₁₆N₂O₅, MW 292.29 g/mol) belonging to the 1,2,4-oxadiazole class, featuring a 3-(3,4-dimethoxyphenyl) substituent and an ethyl acetate side chain at the 5-position [1]. It is primarily supplied as a heterocyclic building block for research and further manufacturing, with a typical commercial purity of 95% . This compound is structurally distinct from other oxadiazole derivatives due to its specific substitution pattern, which confers a unique combination of physicochemical properties relevant to fragment-based drug discovery and chemical biology probe development.

Why Generic Substitution of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate Risks Experimental Irreproducibility


Despite sharing a common 1,2,4-oxadiazole core, closely related analogs of Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate cannot be treated as interchangeable substitutes. Even single-atom or functional-group changes at the oxadiazole 5-position (e.g., chloromethyl vs. ethyl acetate vs. carboxylic acid) significantly alter lipophilicity (ΔLogP up to 0.4), polar surface area (ΔTPSA up to 26 Ų), and hydrogen-bonding capacity [1]. These physicochemical divergences directly impact solubility, membrane permeability, and target-binding conformational sampling, introducing substantial batch-to-batch variability in biological assays if incorrect analogs are procured. High-strength direct comparative biological data for this specific compound are limited; consequently, selection must rely on well-characterized physicochemical and structural differentiation.

Quantitative Differentiation Guide for Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate Against Closest Analogs


Moderate Lipophilicity (XLogP3 = 1.9) Distinguishes the Target Compound from More Hydrophobic 5-Chloromethyl and 5-Carboxylate Ethyl Ester Analogs

The target compound exhibits a computed XLogP3 of 1.9, which is 0.3 log units lower than the 5-chloromethyl analog (91066-47-6, XLogP3 = 2.2) and 0.4 log units lower than the 5-carboxylate ethyl ester analog (697245-66-2, XLogP3 = 2.3) [1][2][3]. This lower lipophilicity predicts superior aqueous solubility and reduced non-specific protein binding, critical parameters for fragment-based screening and cellular assay reliability.

Lipophilicity Drug-likeness ADME

Higher Topological Polar Surface Area (TPSA = 83.7 Ų) of the Target Compound Enables Differentiated Permeability-Solubility Balance vs. 5-Chloromethyl Analog (TPSA = 57.4 Ų)

The target compound possesses a computed TPSA of 83.7 Ų, identical to the 5-carboxylate ester analog (697245-66-2) but significantly higher than the 5-chloromethyl analog (91066-47-6) which has a TPSA of only 57.4 Ų (ΔTPSA = 26.3 Ų) [1][2][3]. This places the target compound above the typical TPSA threshold of 60 Ų for oral bioavailability, suggesting superior aqueous solubility at the potential expense of passive membrane permeability, a trade-off that may be advantageous for target classes with solvent-exposed binding sites.

Polar surface area Membrane permeability Solubility

Greater Conformational Flexibility (7 Rotatable Bonds) Offers Induced-Fit Binding Potential Relative to Rigid Analogs (4–6 Rotatable Bonds)

The target compound contains 7 rotatable bonds, compared to 4 in the 5-chloromethyl analog (91066-47-6), 6 in the 5-carboxylate analog (697245-66-2), and 5 in the unsubstituted phenyl analog (13715-47-4) [1][2]. This increased flexibility, driven by the ethyl acetate side chain, allows greater conformational sampling for induced-fit binding to protein targets with deep or adaptable pockets, while maintaining an acceptable entropic penalty for binding.

Conformational flexibility Ligand efficiency Induced-fit

Ethyl Acetate Side Chain Enables Selective Hydrolysis for Downstream Functionalization, a Distinct Synthetic Handle vs. Carboxylate and Chloromethyl Analogs

The ethyl acetate group at the 5-position can be selectively hydrolyzed under mild conditions (e.g., LiOH, THF/H₂O, 0°C to room temperature) to generate the corresponding carboxylic acid, a versatile intermediate for amide coupling, esterification, or bioconjugation [1]. In contrast, the ethyl carboxylate analog (697245-66-2) has the ester directly conjugated to the oxadiazole ring, altering its electronic character and hydrolysis kinetics, while the 5-chloromethyl analog (91066-47-6) offers alkylation reactivity but lacks the capacity for reversible prodrug strategies.

Synthetic utility Prodrug design Fragment elaboration

Commercial Purity of 95% and Defined Storage Conditions (2–8°C, Sealed Dry) Meet Reproducibility Standards for Fragment-Based Screening

The compound is commercially supplied at 95% purity by multiple independent vendors including Fluorochem and ChemScene, with explicit storage recommendations of sealed dry storage at 2–8°C . This purity specification is consistent with industry standards for fragment-based screening collections (typically ≥95%), and the defined cold storage protocol mitigates ester hydrolysis and oxidative degradation risks, ensuring lot-to-lot reproducibility.

Purity specification Storage stability Reproducibility

Recommended Application Scenarios for Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting Solvent-Exposed Enzyme Pockets

With a moderate LogP (1.9), high TPSA (83.7 Ų), and 7 rotatable bonds, this compound is well-suited as a fragment hit for targets with solvent-exposed active sites, such as carbonic anhydrases or acetylcholinesterase, where higher polarity and conformational flexibility are advantageous [1][2]. Its TPSA of 83.7 Ų places it above the 60 Ų threshold, favoring solubility over passive permeability—a desirable profile for biophysical screening methods (NMR, SPR) where high-concentration aqueous solubility is critical.

Synthetic Intermediate for Focused Oxadiazole Library Synthesis

The ethyl acetate side chain provides a chemically orthogonal handle: mild hydrolysis yields the free carboxylic acid, which can then be coupled to diverse amine fragments to generate arrays of amide derivatives for SAR exploration [3]. This synthetic route avoids the electronic bias introduced by the carboxylate ester analog (697245-66-2), where the ester is directly conjugated to the oxadiazole, potentially altering ring electronics and binding interactions.

Physicochemical Probe Compound for ADME Profiling in Oxadiazole Series

The target compound sits at the intersection of favorable property space (XLogP3 = 1.9, TPSA = 83.7, MW = 292, HBD = 0, HBA = 7), making it a reference point for mapping structure-property relationships within a series of oxadiazole-containing lead molecules [1]. Its computed LogP is 0.3–0.4 units lower than the closest 5-substituted analogs, providing a measurable differentiation for assessing the impact of lipophilicity on clearance and metabolic stability in vitro.

Cold-Chain Research Building Block Procurement for High-Content Screening

Explicit vendor storage specifications (sealed dry, 2–8°C) and 95% purity from Fluorochem and ChemScene ensure compound integrity upon arrival, minimizing degradation due to ester hydrolysis or oxidation during storage . This defined cold-storage requirement, documented on vendor datasheets, supports reproducible screening campaigns by reducing pre-assay compound deterioration, a known source of false negatives in high-content screening (HCS) pipelines.

Quote Request

Request a Quote for Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.